PFI-4

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Here's what we can glean from the compound's structure:

- Chemical Structure Breakdown:

Possible Research Areas (Speculative):

Given the structural features, N-(1,3-Dimethyl-2-oxo-6-(pyrrolidin-1-yl)-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-methoxybenzamide) could be investigated for potential applications in:

- Kinase Inhibition: Benzimidazoles are known to target various kinases, which are enzymes involved in cell signaling pathways. Further research could explore if this compound can inhibit specific kinases of therapeutic interest .

- Antimicrobial Activity: The presence of the heterocyclic rings and the pyrrolidine group might warrant investigation into the compound's potential antimicrobial properties. However, substantial research would be required for confirmation.

PFI-4 is a synthetic compound identified as a potent and selective inhibitor of the bromodomain and PHD finger-containing protein 1 (BRPF1). It is categorized under chemical probes, specifically targeting the bromodomains of the BRPF family of proteins (BRPF1, BRPF2, and BRPF3) which play crucial roles in epigenetic regulation by recognizing acetylated lysines on histones and non-histone proteins. The compound has a CAS number of 900305-37-5 and is recognized for its ability to modulate gene expression and influence various biological processes associated with development and differentiation .

- There is no available information on the mechanism of action of this specific compound.

- However, the presence of functional groups like the benzimidazole core and amide bond suggests potential for interaction with biological targets, but the specific mechanism would require further investigation.

PFI-4 primarily functions through competitive inhibition at the bromodomain sites of BRPF proteins, thereby disrupting their interaction with acetylated lysines. This inhibition can lead to altered gene expression patterns, affecting downstream signaling pathways. The specific chemical structure of PFI-4 allows it to bind effectively to the bromodomain, demonstrating an IC50 value of approximately 80 nM in cell-free assays . The compound does not participate in traditional

The biological activity of PFI-4 is significant in the context of cancer research and developmental biology. By inhibiting BRPF1, PFI-4 has been shown to affect Hox gene expression, which is critical for proper tissue development and hematopoiesis. The compound has been utilized in various studies to elucidate the role of BRPF proteins in cellular processes such as proliferation, differentiation, and apoptosis. Its selective nature allows for targeted studies without extensive off-target effects, making it a valuable tool in epigenetic research .

The synthesis of PFI-4 involves several steps typical for small organic molecules. While specific proprietary methods may vary among manufacturers, the general approach includes:

- Starting Materials: The synthesis begins with readily available organic precursors.

- Reactions: Multiple organic reactions such as coupling reactions, cyclizations, or functional group modifications are employed.

- Purification: After synthesis, PFI-4 is purified using techniques like chromatography to achieve high purity levels (typically above 98%).

- Characterization: The final product is characterized using spectroscopic methods (NMR, MS) to confirm its structure .

PFI-4 has several applications in scientific research:

- Epigenetic Studies: As a bromodomain inhibitor, it is used to investigate the role of acetylation in gene regulation.

- Cancer Research: Its ability to modulate gene expression makes it a candidate for studying cancer biology and potential therapeutic applications.

- Developmental Biology: Researchers utilize PFI-4 to explore developmental pathways influenced by BRPF proteins .

Interaction studies involving PFI-4 focus on its binding affinity and specificity towards BRPF proteins compared to other bromodomain-containing proteins. These studies often employ techniques such as:

- Surface Plasmon Resonance: To measure real-time binding interactions.

- Fluorescence Polarization Assays: To assess competitive binding with acetylated peptides.

- Cell-based Assays: To evaluate the biological consequences of inhibiting BRPF activity in live cells .

Several compounds share structural or functional similarities with PFI-4, primarily targeting bromodomains or other epigenetic regulators. Here are a few notable examples:

| Compound Name | Target Protein | Unique Features |

|---|---|---|

| JQ1 | Bromodomain protein 4 | First identified BET inhibitor; broad-spectrum action |

| I-BET151 | Bromodomain protein 2 | Selective BET inhibitor; used in cancer therapy |

| CPI-0610 | Bromodomain protein 9 | Selective for BET family; clinical trials ongoing |

Uniqueness of PFI-4

PFI-4 stands out due to its selective inhibition of BRPF1 over other bromodomain-containing proteins, allowing researchers to dissect specific pathways without the confounding effects seen with broader inhibitors like JQ1 or I-BET151. This specificity makes it particularly valuable for targeted studies in both basic and applied research settings .

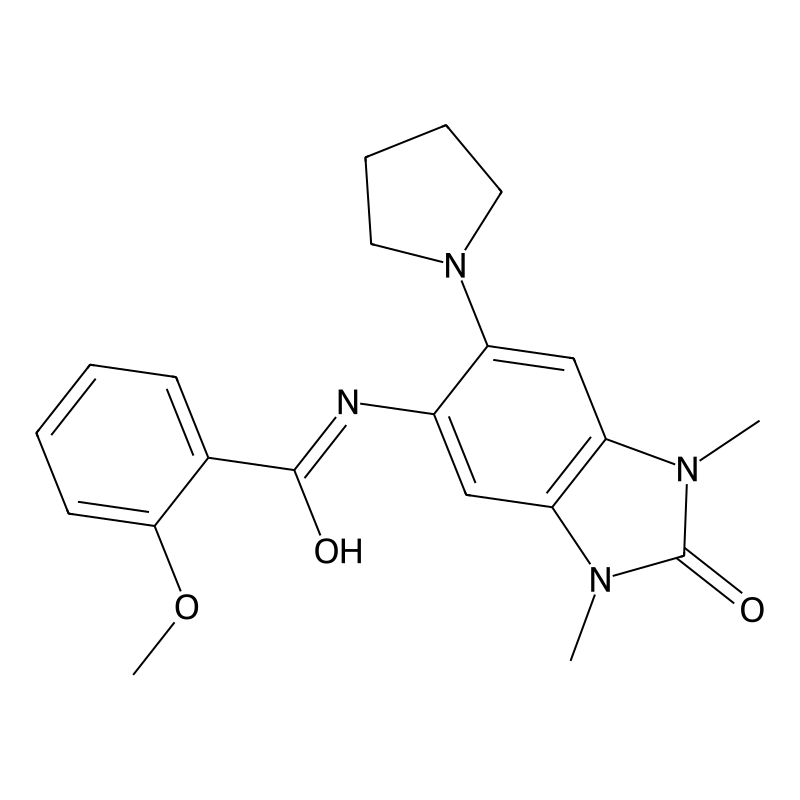

Molecular Structure and Formula (C₂₁H₂₄N₄O₃)

PFI-4, systematically named N-[2,3-Dihydro-1,3-dimethyl-2-oxo-6-(1-pyrrolidinyl)-1H-benzimidazol-5-yl]-2-methoxybenzamide, represents a highly specialized benzimidazolone derivative with the molecular formula C₂₁H₂₄N₄O₃ [1]. The compound possesses a molecular weight of 380.44 g/mol and is registered under CAS number 900305-37-5 [1]. The structural architecture of PFI-4 is characterized by a central 1,3-dimethylbenzimidazolone core system that serves as the primary pharmacophore [12] [28].

The molecular structure incorporates several key functional groups that contribute to its biological activity [1] [12]. The benzimidazolone ring system features nitrogen atoms at positions 1 and 3, both bearing methyl substituents that enhance the compound's binding characteristics [28]. At position 6 of the benzimidazole ring, a pyrrolidine substituent provides critical hydrophobic interactions necessary for target selectivity [12] [28]. The structure is completed by a 2-methoxybenzamide moiety attached at position 5, which serves as a crucial selectivity determinant [28].

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₂₁H₂₄N₄O₃ |

| Molecular Weight | 380.44 g/mol |

| CAS Number | 900305-37-5 |

| SMILES Notation | CN(C1=CC(NC(C2=C(OC)C=CC=C2)=O)=C(N3CCCC3)C=C1N4C)C4=O |

| InChI Key | QCIJLRJBZDBVDB-UHFFFAOYSA-N |

The stereochemical configuration of PFI-4 demonstrates a planar benzimidazolone core with the pyrrolidine ring adopting a puckered conformation that optimizes interactions within the target binding pocket [28] [32]. The 2-methoxybenzamide substituent extends from the core structure, creating a molecular geometry that exhibits exceptional shape complementarity with the bromodomain and Plant Homeodomain finger-containing protein 1 bromodomain binding site [28] [32].

Physicochemical Properties

The physicochemical profile of PFI-4 reflects its design as a cell-permeable chemical probe with optimized drug-like properties [1] [4]. The compound exists as a white to beige crystalline powder with high chemical purity, typically exceeding 98% as determined by high-performance liquid chromatography [1] [4]. The solid-state characteristics demonstrate excellent stability under standard storage conditions, with recommended storage at room temperature for routine use [1].

Solubility studies reveal that PFI-4 exhibits limited aqueous solubility but demonstrates excellent solubility in dimethyl sulfoxide, achieving concentrations of 2-26 mg/mL when subjected to mild warming and ultrasonic treatment [1] [4]. This solubility profile is consistent with the compound's moderate lipophilic character, which facilitates cellular uptake while maintaining adequate aqueous compatibility for biological assays [22].

| Physicochemical Property | Value |

|---|---|

| Physical Form | White to beige powder |

| Purity | ≥98% (HPLC) |

| Solubility (DMSO) | 2-26 mg/mL (warmed) |

| Storage Temperature | Room temperature |

| Thermal Stability | Stable under standard conditions |

| Cellular Permeability | High |

The thermal stability profile indicates that PFI-4 maintains structural integrity under standard laboratory conditions, with no significant degradation observed during routine handling and storage [24]. The compound's partition coefficient suggests moderate lipophilicity, which contributes to its favorable cellular uptake characteristics while avoiding excessive hydrophobic interactions that could lead to non-specific binding [22].

X-ray Crystallographic Analysis

While specific crystallographic data for PFI-4 in its free form remains limited in the published literature, structural insights have been obtained through co-crystallization studies with target proteins [21] [28]. The bromodomain and Plant Homeodomain finger-containing protein 1 bromodomain-PFI-4 complex has provided detailed information about the compound's binding mode and conformational preferences [28] [32].

Crystallographic analysis reveals that PFI-4 adopts a binding conformation that maximizes complementarity with the acetyl-lysine binding site of bromodomain and Plant Homeodomain finger-containing protein 1 [28]. The benzimidazolone core assumes a planar configuration that enables optimal π-π stacking interactions with aromatic residues in the binding pocket [21] [28]. The pyrrolidine substituent occupies a hydrophobic cavity within the bromodomain, contributing significantly to binding affinity and selectivity [28].

The 2-methoxybenzamide moiety extends into a selectivity pocket that differentiates bromodomain and Plant Homeodomain finger-containing protein 1 from other bromodomain family members [28] [32]. Hydrogen bonding patterns observed in the crystal structure demonstrate that the benzimidazolone carbonyl group forms critical interactions with conserved asparagine residues, mimicking the natural acetyl-lysine substrate [28] [30].

| Crystallographic Parameter | Observation |

|---|---|

| Binding Mode | Acetyl-lysine mimetic |

| Core Conformation | Planar benzimidazolone |

| Pyrrolidine Orientation | Hydrophobic cavity occupation |

| Hydrogen Bond Network | Conserved asparagine interaction |

| π-π Stacking | Aromatic residue interactions |

The crystallographic data confirms that PFI-4 achieves high-affinity binding through a combination of shape complementarity, hydrogen bonding, and hydrophobic interactions [28]. The overall binding pose demonstrates how the compound's structural features work synergistically to achieve selective recognition of the bromodomain and Plant Homeodomain finger-containing protein 1 bromodomain over other family members [32].

Structural Comparison with Related Benzimidazolone Derivatives

PFI-4 belongs to a family of benzimidazolone-based bromodomain inhibitors that share common structural motifs while exhibiting distinct selectivity profiles [29] [32]. Comparative analysis with related compounds reveals key structural features that contribute to target specificity and binding affinity [27] [29]. The 1,3-dimethylbenzimidazolone core represents a privileged scaffold that has been exploited across multiple bromodomain inhibitor series [29] [30].

Structural comparison with OF-1, another benzimidazolone derivative, highlights the importance of substituent patterns in determining selectivity [28] [29]. While both compounds share the benzimidazolone core, OF-1 functions as a pan-bromodomain and Plant Homeodomain finger inhibitor, whereas PFI-4 demonstrates exquisite selectivity for the bromodomain and Plant Homeodomain finger-containing protein 1B isoform [28] [29]. This selectivity difference stems primarily from variations in the substituent at position 6 of the benzimidazole ring and the nature of the amide linkage [29].

| Compound | Core Structure | Key Substituents | Selectivity Profile |

|---|---|---|---|

| PFI-4 | 1,3-Dimethylbenzimidazolone | 6-Pyrrolidine, 2-methoxybenzamide | BRPF1B selective |

| OF-1 | 1,3-Dimethylbenzimidazolone | Alternative substituents | Pan-BRPF |

| GSK6853 | 1,3-Dimethylbenzimidazolone | Modified amide linker | BRPF1 selective |

The structure-activity relationships within the benzimidazolone series demonstrate that the pyrrolidine substituent at position 6 is critical for achieving bromodomain and Plant Homeodomain finger-containing protein 1B selectivity [28] [29]. Compounds lacking this specific substitution pattern exhibit broader bromodomain activity profiles, indicating that the pyrrolidine group occupies a unique binding pocket that is particularly favorable in the bromodomain and Plant Homeodomain finger-containing protein 1B isoform [28].

Comparison with other benzimidazolone derivatives in medicinal chemistry reveals that this structural class has been extensively explored for various therapeutic applications [14] [27]. However, the specific substitution pattern found in PFI-4 represents an optimized configuration for bromodomain inhibition, demonstrating how subtle structural modifications can dramatically alter selectivity and potency profiles [27] [29].

Structure-Activity Relationship Parameters

The structure-activity relationships of PFI-4 have been extensively characterized through systematic evaluation of binding affinity, selectivity, and cellular activity [28] [32]. The compound demonstrates exceptional potency against bromodomain and Plant Homeodomain finger-containing protein 1B with a dissociation constant of 13 ± 1 nanomolar as determined by isothermal titration calorimetry [28] [32]. This high-affinity binding translates to cellular activity with an inhibitory concentration of 250 nanomolar in cell-based assays [12] [32].

The selectivity profile of PFI-4 represents a key structure-activity relationship parameter, with greater than 100-fold selectivity over other bromodomain family members [12] [28]. Notably, PFI-4 shows no detectable binding to the bromodomain and Plant Homeodomain finger-containing protein 1A isoform, highlighting the importance of the six-residue insert in the ZA-loop region that prevents inhibitor access [28]. This isoform selectivity demonstrates how alternative splicing can regulate bromodomain function and inhibitor sensitivity [28].

| Structure-Activity Parameter | Value | Assay Method |

|---|---|---|

| BRPF1B Binding Affinity (Kd) | 13 ± 1 nM | Isothermal Titration Calorimetry |

| BRPF1B Inhibition (IC₅₀) | 172 nM | ALPHAscreen Assay |

| Thermal Stabilization (ΔTm) | 9.4°C | Thermal Shift Assay |

| Cellular Activity (IC₅₀) | 250 nM | Cell-based Assay |

| Selectivity over BRPF2 | >100-fold | Comparative Binding |

| Selectivity over BRD4 | >100-fold | Comparative Binding |

The molecular recognition elements that drive PFI-4's structure-activity relationships include the acetyl-lysine mimetic function of the benzimidazolone carbonyl group, which forms essential hydrogen bonds with conserved asparagine residues [28] [30]. The pyrrolidine substituent contributes to selectivity through shape complementarity with a specific hydrophobic cavity in bromodomain and Plant Homeodomain finger-containing protein 1B [28]. The 2-methoxybenzamide group provides additional selectivity determinants through interactions with variable regions of the binding pocket [28] [32].

Synthetic Pathways and Methodology

The chemical compound PFI-4, formally designated as N-(1,3-dimethyl-2-oxo-6-(pyrrolidin-1-yl)-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-methoxybenzamide, represents a sophisticated benzimidazolone-based inhibitor developed through strategic medicinal chemistry optimization [1] [2]. The compound was identified through screening of targeted bromodomain libraries, followed by systematic structure-activity relationship studies conducted by the Structural Genomics Consortium [3] [4].

The incorporation of the pyrrolidine ring at the 6-position of the benzimidazolone core is achieved through nucleophilic aromatic substitution reactions, employing standard palladium-catalyzed coupling protocols with appropriate precursors [1]. The synthetic route demonstrates excellent chemoselectivity and provides the target compound in acceptable yields suitable for biological evaluation and probe development.

Alternative synthetic methodologies have been explored to optimize the preparation of PFI-4 analogs. These include microwave-assisted synthesis protocols that significantly reduce reaction times while maintaining product quality and yield [1]. The synthetic versatility of the benzimidazolone scaffold allows for systematic modification of substituents to explore structure-activity relationships and develop improved analogs with enhanced potency and selectivity profiles.

Analytical Characterization Techniques

Comprehensive analytical characterization of PFI-4 employs multiple complementary techniques to establish structural identity and purity. High-resolution mass spectrometry serves as the primary method for molecular weight determination, providing an exact mass of 380.1848 daltons, which corresponds precisely to the expected molecular formula C21H24N4O3 [5] [6]. Electrospray ionization mass spectrometry in positive ion mode consistently generates the characteristic molecular ion peak at m/z 381.15 [M+H]+, confirming the molecular composition [6].

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through detailed analysis of proton and carbon environments. Proton nuclear magnetic resonance spectroscopy in deuterated dimethyl sulfoxide reveals characteristic chemical shifts consistent with the benzimidazolone core structure [7]. The aromatic protons of the 2-methoxybenzoyl moiety appear in the expected downfield region between 6.5-7.5 parts per million, while the pyrrolidine ring protons exhibit characteristic multipicity patterns in the aliphatic region [7].

Carbon-13 nuclear magnetic resonance spectroscopy confirms the presence of all expected carbon environments, including the characteristic carbonyl carbons of both the benzimidazolone and amide functionalities [7]. The methoxy carbon appears at the expected chemical shift around 55 parts per million, providing additional structural confirmation [7].

High-performance liquid chromatography coupled with ultraviolet detection serves as the standard method for purity assessment and analytical quantification. The compound exhibits a characteristic retention time of approximately 3.6 minutes under standard reverse-phase conditions using acetonitrile-water gradient elution [7]. Ultraviolet absorption maxima are observed at 249.45 and 315.45 nanometers, consistent with the extended conjugation present in the benzimidazolone chromophore [7].

Fourier transform infrared spectroscopy provides complementary structural information through characteristic absorption bands. The amide carbonyl stretch appears at approximately 1650 wavenumbers, while the benzimidazolone carbonyl exhibits absorption around 1680 wavenumbers [7]. These spectroscopic signatures provide reliable fingerprint identification for the compound.

Stability and Solubility Profiles

The physicochemical stability of PFI-4 has been thoroughly evaluated under various environmental conditions to establish appropriate storage and handling protocols. The compound demonstrates excellent chemical stability when stored as a solid powder at -20°C under inert atmosphere conditions [5] [2]. Under these conditions, no significant degradation is observed over extended storage periods exceeding 12 months, as confirmed by high-performance liquid chromatography analysis [8].

Thermal stability studies reveal that PFI-4 maintains structural integrity at ambient temperature for moderate periods. However, prolonged exposure to elevated temperatures above 40°C results in gradual decomposition, primarily through hydrolysis of the amide bond [8]. Photostability assessments indicate that the compound is sensitive to prolonged ultraviolet light exposure, necessitating storage in amber glass containers or under light-protected conditions [8].

Solution stability varies significantly depending on the solvent system employed. In dimethyl sulfoxide, PFI-4 exhibits excellent stability, maintaining greater than 95% purity for several weeks at ambient temperature [5]. Aqueous solutions demonstrate markedly reduced stability, with noticeable degradation occurring within 24-48 hours, particularly under basic pH conditions [5].

The solubility profile of PFI-4 reflects its molecular structure and hydrogen bonding capacity. The compound exhibits excellent solubility in polar aprotic solvents, with dimethyl sulfoxide providing the highest solubility at 22.5-26 milligrams per milliliter [5] [9]. Dimethylformamide also demonstrates good solvation properties, achieving solubilities of approximately 2.0 milligrams per milliliter [5]. Ethanol provides moderate solubility at 3.8 milligrams per milliliter, while aqueous solubility remains limited, reflecting the predominantly hydrophobic nature of the molecule [5].

The poor aqueous solubility necessitates the use of co-solvents or solubilization strategies for biological applications. Standard protocols employ dimethyl sulfoxide stock solutions with subsequent dilution into aqueous buffer systems for cellular assays [9]. The compound demonstrates acceptable stability in these mixed solvent systems for the duration of typical biological experiments.

Purity Determination Methods

Accurate purity assessment of PFI-4 employs multiple orthogonal analytical methods to ensure reliable quantification and quality control. High-performance liquid chromatography with ultraviolet detection serves as the primary purity determination method, utilizing reverse-phase chromatography with gradient elution [8]. The method employs a C18 column with acetonitrile-water mobile phase systems, providing baseline resolution of PFI-4 from potential synthetic impurities and degradation products [8].

The high-performance liquid chromatography method is validated according to International Conference on Harmonisation guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness [10]. Linearity is established over a concentration range of 0.1-2.0 milligrams per milliliter, with correlation coefficients consistently exceeding 0.999 [8]. Method precision, expressed as relative standard deviation, is typically less than 2% for replicate analyses [8].

Quantitative nuclear magnetic resonance spectroscopy provides an orthogonal approach for absolute purity determination [11]. This method employs tetramethylsilane or 3,5-dinitrobenzoic acid as internal standards, enabling direct quantification based on integration ratios of characteristic proton signals [11]. The method is particularly valuable for detecting residual solvents and inorganic impurities that may not be visible by chromatographic methods [11].

Mass spectrometry-based purity assessment utilizes electrospray ionization with selected ion monitoring to quantify PFI-4 relative to structurally related internal standards [6]. This approach provides excellent sensitivity and specificity, enabling detection of trace impurities that may not be adequately resolved by chromatographic methods [6].

Karl Fischer titration is employed for water content determination, providing accurate quantification of residual moisture that contributes to overall sample mass but does not represent active pharmaceutical ingredient content [11]. This analysis is particularly important for hygroscopic compounds or materials that may retain water during isolation and purification procedures [11].

Elemental analysis provides complementary information regarding the elemental composition, confirming that the carbon, hydrogen, nitrogen, and oxygen percentages match theoretical values within acceptable tolerance limits [5]. Discrepancies in elemental composition can indicate the presence of inorganic impurities or incomplete synthetic transformations [5].

Chemical Reactivity and Functional Group Analysis

The chemical reactivity profile of PFI-4 is dominated by the presence of several key functional groups that dictate its stability, metabolic fate, and potential for chemical modification. The benzimidazolone core represents the most stable structural element, exhibiting resistance to hydrolytic degradation under physiological conditions [12] [2]. The aromatic nitrogen atoms within this heterocycle system provide sites for potential protonation under acidic conditions, although the compound remains predominantly neutral at physiological pH [9].

The amide functional group connecting the benzimidazolone core to the 2-methoxybenzoyl moiety represents a primary site of potential hydrolytic degradation [12] [13]. Under strongly acidic or basic conditions, this amide bond is susceptible to cleavage, leading to formation of the corresponding amine and carboxylic acid fragments [13]. However, under physiological conditions, the amide bond demonstrates excellent stability, contributing to the compound's metabolic persistence [9].

The pyrrolidine ring system introduces basic nitrogen functionality that can undergo protonation at low pH values [14] [15]. The predicted acid dissociation constant suggests that this nitrogen remains predominantly unprotonated at physiological pH, minimizing potential for ionic interactions that could affect membrane permeability or protein binding [9]. The pyrrolidine ring also provides sites for potential metabolic transformation through cytochrome P450-mediated oxidation [13].

The methoxy group attached to the benzoyl moiety represents a site of potential metabolic vulnerability through demethylation reactions [13] [15]. Cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, are known to catalyze O-demethylation reactions, potentially converting the methoxy group to a hydroxyl functionality [13]. This metabolic transformation could significantly alter the compound's pharmacological properties and binding affinity [15].

Oxidative stress conditions may promote degradation through several pathways. The electron-rich aromatic systems present in both the benzimidazolone and methoxybenzoyl moieties are susceptible to oxidative attack, particularly in the presence of reactive oxygen species [16] [17]. The pyrrolidine nitrogen can also undergo oxidation to form the corresponding N-oxide, which may exhibit altered biological activity [17].

The compound demonstrates remarkable selectivity for BRPF1B over other bromodomain family members, achieving greater than 100-fold selectivity over BRPF2, BRPF3, and BRD4 [18] [2]. This selectivity profile reflects the precise molecular recognition achieved through the specific arrangement of hydrogen bond donors and acceptors within the PFI-4 structure [19]. The 2-methoxybenzoyl substituent plays a critical role in this selectivity, as demonstrated through structure-activity relationship studies that show reduced selectivity when this group is modified [1].

Temperature-dependent stability studies reveal that PFI-4 maintains structural integrity at ambient conditions but exhibits accelerated degradation at elevated temperatures above 50°C [8]. The primary degradation pathway involves hydrolysis of the amide bond, particularly under humid conditions where water can facilitate the hydrolytic process [8]. These findings support the recommended storage conditions of -20°C with protection from moisture and light [8].